molecular formula C7H9NO2 B1355008 1-(Morpholin-4-yl)prop-2-yn-1-one CAS No. 72431-18-6

1-(Morpholin-4-yl)prop-2-yn-1-one

Cat. No.: B1355008
CAS No.: 72431-18-6
M. Wt: 139.15 g/mol
InChI Key: MWLRHVKMEDRDMI-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound features a morpholine ring attached to a propynone moiety, making it a versatile intermediate in organic synthesis. It is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Morpholin-4-yl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the N-alkylation of morpholine with propargyl bromide in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkenes. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(Morpholin-4-yl)prop-2-yn-1-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(Morpholin-4-yl)prop-2-yn-1-one is unique due to its propargyl group, which imparts distinct reactivity compared to similar compounds. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of bioactive molecules .

Properties

IUPAC Name

1-morpholin-4-ylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-7(9)8-3-5-10-6-4-8/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLRHVKMEDRDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511194
Record name 1-(Morpholin-4-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72431-18-6
Record name 1-(Morpholin-4-yl)prop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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